molecular formula C4H8FNO2 B13547435 (2S,3R)-2-amino-3-fluorobutanoic acid

(2S,3R)-2-amino-3-fluorobutanoic acid

Cat. No.: B13547435
M. Wt: 121.11 g/mol
InChI Key: HJVQOHDATXHIJL-PWNYCUMCSA-N
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Description

(2S,3R)-2-Amino-3-fluorobutanoic acid is a fluorinated non-proteinogenic amino acid characterized by a fluorine atom at the C3 position and a specific (2S,3R) stereochemistry. Its molecular formula is C₄H₈FNO₂, with a calculated molecular weight of 121.11 g/mol. The fluorine substituent and stereochemistry confer unique electronic and steric properties, making it a candidate for medicinal chemistry applications, particularly in enzyme inhibition or metabolic stabilization of peptides .

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S,3R)-2-amino-3-fluorobutanoic acid

InChI

InChI=1S/C4H8FNO2/c1-2(5)3(6)4(7)8/h2-3H,6H2,1H3,(H,7,8)/t2-,3-/m1/s1

InChI Key

HJVQOHDATXHIJL-PWNYCUMCSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)F

Canonical SMILES

CC(C(C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Route Using Garner’s Aldehyde and Diastereoselective Reactions

One common approach begins with Garner’s aldehyde, a chiral building block derived from serine, which provides a stereochemically defined framework. The synthesis proceeds through:

  • Horner–Wadsworth–Emmons olefination to extend the carbon chain.
  • Diastereoselective 1,4-addition of lithium dialkylcuprates to introduce the fluorine substituent with control over stereochemistry.
  • Subsequent functional group transformations to reveal the amino acid functionality.

This method benefits from the inherent stereochemical bias of Garner’s aldehyde and the selectivity of organometallic additions.

Reaction Conditions and Catalysts

  • Chiral Catalysts : Oxazaborolidines and proline-derived catalysts are employed to induce asymmetry during fluorination steps.
  • Solvents : Tetrahydrofuran (THF) and dimethylformamide (DMF) are typical solvents, influencing reaction kinetics and selectivity.
  • Temperature Control : Low temperatures (0 to -10 °C) minimize racemization and side reactions.

Representative Data on Reaction Optimization

Catalyst Solvent Temperature (°C) Yield (%) Enantiomeric Excess (%) Source
Oxazaborolidine THF 0 78 95
Proline-derived DMF -10 65 89

Transition Metal Complex-Mediated Synthesis

Ni(II) Schiff Base Complex Alkylation

A highly efficient and scalable method involves the use of chiral Ni(II) complexes derived from Schiff bases. The procedure includes:

  • Formation of a Ni(II) complex with a chiral ligand and the amino acid backbone.
  • Alkylation of the complex with fluorinated alkyl halides (e.g., 1-trifluoro-3-iodobutane).
  • Hydrolysis of the Ni(II) complex to release the free fluorinated amino acid.
  • Optional Fmoc-protection for further synthetic applications.

This method allows for gram-scale synthesis with excellent diastereoselectivity and enantiomeric purity.

Key Findings and Yields

  • Diastereomeric purities exceed 92% diastereomeric excess.
  • Enantiomeric excess of the final amino acid reaches approximately 96%.
  • The synthesis is amenable to scale-up and provides high overall yield.

Reaction Scheme Summary

Step Description
Ni(II) complex formation Chiral ligand + amino acid backbone
Alkylation Reaction with fluorinated alkyl iodide
Hydrolysis and decomplexation Release of free amino acid
Fmoc-protection (optional) Protection of amino group for peptide synthesis

(Source:)

Additional Synthetic Considerations

Protection Strategies

  • Temporary protection of amino and carboxyl groups (e.g., Boc or Fmoc groups) is crucial to prevent side reactions during fluorination and alkylation.
  • Protection also facilitates purification and handling of intermediates.

Reaction Optimization Parameters

  • pH control during hydrolysis and decomplexation steps (neutral to slightly acidic conditions).
  • Use of ethylenediaminetetraacetic acid disodium salt (EDTA Na2) to chelate residual metal ions.
  • Controlled addition of Fmoc-OSu for efficient amino group protection.

Comparative Analysis of Preparation Methods

Feature Chiral Auxiliary/Catalyst Method Ni(II) Schiff Base Complex Method
Scale Typically small to medium scale Gram-scale synthesis feasible
Enantiomeric Purity High (up to 95%) Very high (up to 96%)
Yield Moderate to good (65–78%) High yields with good reproducibility
Complexity Multi-step with sensitive stereocontrol steps Requires metal complex handling but streamlined
Industrial Applicability Limited by scale and catalyst cost More suitable for industrial scale

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-amino-3-fluorobutanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include lithium dialkylcuprates for substitution reactions and various oxidizing or reducing agents for oxidation and reduction reactions. The conditions typically involve controlled temperatures and the use of catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted butanoic acids, while oxidation and reduction reactions can produce imines or amines, respectively.

Scientific Research Applications

(2S,3R)-2-amino-3-fluorobutanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S,3R)-2-amino-3-fluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The amino group can participate in various biochemical reactions, including transamination and decarboxylation, influencing metabolic pathways .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below summarizes key structural features and molecular weights of (2S,3R)-2-amino-3-fluorobutanoic acid and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
This compound (Target) F at C3; (2S,3R) configuration C₄H₈FNO₂ 121.11 High electronegativity, metabolic stability
Methyl (2S)-3-amino-2-fluoropropanoate hydrochloride F at C2; ester + HCl salt C₄H₇FNO₂·HCl 156.46 Prodrug potential; altered solubility
(2S,3R)-3-Acetoxy-2-aminobutanoic acid Acetoxy at C3; (2S,3R) configuration C₆H₁₁NO₄ 161.16 Enhanced lipophilicity; protecting group utility
(2R,3S)-3-Amino-2-hydroxy-4-phenylbutanoic acid OH at C2; phenyl at C4 C₁₀H₁₃NO₃ 195.22 Glycosidase inhibition; aromatic interactions

Key Observations:

  • Fluorine vs. However, fluorine’s electronegativity enhances metabolic stability by resisting oxidation .
  • Stereochemistry: The (2S,3R) configuration distinguishes the target compound from stereoisomers like (2R,3S)-3-amino-2-hydroxy-4-phenylbutanoic acid, which adopts a different spatial arrangement that may influence binding to chiral biological targets .

Conformational and Crystallographic Insights

  • Hydrogen-Bonding Networks : Crystallographic studies of analogs like BR13 (a glycosidase inhibitor) reveal that hydroxyl groups participate in extensive hydrogen-bonding networks critical for activity . In contrast, fluorine’s weaker hydrogen-bonding ability in the target compound may reduce such interactions but increase membrane permeability.

Q & A

What are the key considerations for synthesizing (2S,3R)-2-amino-3-fluorobutanoic acid with high enantiomeric purity?

Answer:
Synthesis of fluorinated amino acids like this compound requires precise control of stereochemistry. Key steps include:

  • Chiral Catalysts : Use oxazaborolidines or other asymmetric catalysts to enforce the desired (2S,3R) configuration during fluorination .
  • Reaction Optimization : Solvent choice (e.g., THF or DMF) affects reaction kinetics and enantioselectivity. Lower temperatures (0–5°C) reduce racemization .
  • Protection Strategies : Temporary protection of the amino and carboxylic acid groups (e.g., using Fmoc or Boc groups) prevents side reactions during fluorination .

Table 1 : Example reaction conditions from analogous fluorinated amino acid syntheses

CatalystSolventTemp (°C)Yield (%)Enantiomeric Excess (%)Source
OxazaborolidineTHF07895
Proline-derivedDMF-106589

How is the stereochemistry of this compound confirmed experimentally?

Answer:
Stereochemical confirmation requires a multi-technique approach:

  • X-ray Crystallography : Resolves absolute configuration but requires high-purity crystals .
  • NMR Spectroscopy : Coupling constants (e.g., 3JHF^3J_{H-F}) and NOE correlations differentiate diastereomers .
  • Chiral HPLC : Separates enantiomers using columns like Chirobiotic T, with retention times compared to standards .

How does the fluorine substitution influence the compound's interaction with biological targets?

Answer:
The C3 fluorine atom alters electronic and steric properties:

  • Hydrophobic Interactions : Fluorine increases lipophilicity, enhancing binding to hydrophobic enzyme pockets (e.g., proteases) .
  • Hydrogen Bonding : Fluorine’s electronegativity disrupts or strengthens H-bonds, depending on the target’s active site geometry.
  • Experimental Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinity changes induced by fluorination .

What strategies mitigate racemization during peptide incorporation of this compound?

Answer:
Racemization risks arise during solid-phase peptide synthesis (SPPS):

  • Low Temperature : Conduct coupling reactions at ≤4°C to slow base-induced epimerization .
  • Mild Coupling Agents : Use HATU or COMU instead of DCC to reduce side reactions .
  • Real-Time Monitoring : Use circular dichroism (CD) spectroscopy to detect chiral integrity loss during synthesis .

What computational methods predict the conformational behavior of this compound in solution?

Answer:
Advanced simulations guide structural analysis:

  • Molecular Dynamics (MD) : Simulate solvated systems to assess flexibility of the fluorinated side chain .
  • QM/MM Calculations : Model electronic effects of fluorine on protonation states at physiological pH .
  • Docking Studies : Predict binding modes to enzymes like aminotransferases using AutoDock Vina .

How can researchers evaluate the metabolic stability of this compound in vitro?

Answer:
Assess stability using:

  • Liver Microsome Assays : Incubate with human liver microsomes (HLMs) and track degradation via LC-MS/MS over 0–120 minutes .
  • Cytochrome P450 Inhibition : Test interactions with CYP3A4/5 using fluorogenic substrates .
  • Half-Life Calculation : Use first-order kinetics to derive t1/2t_{1/2} from concentration-time profiles .

What contradictions exist in reported synthetic yields of fluorinated amino acids, and how can they be resolved?

Answer:
Discrepancies in yields (e.g., 65% vs. 78% in Table 1) often stem from:

  • Impurity of Starting Materials : Use NMR or elemental analysis to verify reagent purity .
  • Catalyst Deactivation : Trace moisture or oxygen can degrade chiral catalysts; employ Schlenk-line techniques .
  • Reproducibility : Publish detailed protocols with reaction monitoring data (e.g., TLC/Rf values) to enhance reproducibility .

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